molecular formula C10H18N2O4 B576070 (S)-1-Boc-piperazine-2-carboxylic acid CAS No. 159532-59-9

(S)-1-Boc-piperazine-2-carboxylic acid

Cat. No.: B576070
CAS No.: 159532-59-9
M. Wt: 230.264
InChI Key: MPOFEHGMWPHBSF-ZETCQYMHSA-N
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Description

(S)-1-Boc-piperazine-2-carboxylic acid is a chiral compound widely used in organic synthesis and pharmaceutical research. The compound features a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. The “Boc” in its name refers to the tert-butoxycarbonyl protecting group, which is commonly used to protect amine groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Boc-piperazine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available (S)-piperazine-2-carboxylic acid.

    Protection of the Amine Group: The amine group of the piperazine ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: (S)-1-Boc-piperazine-2-carboxylic acid undergoes various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine acts as a nucleophile.

    Coupling Reactions: It can be used in peptide coupling reactions to form amide bonds.

Common Reagents and Conditions:

    Hydrolysis: Typically carried out using trifluoroacetic acid (TFA) in dichloromethane.

    Substitution Reactions: Common reagents include alkyl halides and bases like sodium hydride.

    Coupling Reactions: Reagents such as carbodiimides (e.g., EDC, DCC) and coupling additives (e.g., HOBt, HOAt) are used.

Major Products:

    Hydrolysis: Produces (S)-piperazine-2-carboxylic acid.

    Substitution Reactions: Yields substituted piperazine derivatives.

    Coupling Reactions: Forms amide-linked products, often used in peptide synthesis.

Scientific Research Applications

(S)-1-Boc-piperazine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.

    Medicine: Serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting the central nervous system.

    Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-1-Boc-piperazine-2-carboxylic acid is primarily related to its role as a synthetic intermediate. It does not have a direct biological activity but is used to modify other molecules to enhance their properties. The Boc protecting group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection in multi-step synthesis.

Comparison with Similar Compounds

    ®-1-Boc-piperazine-2-carboxylic acid: The enantiomer of (S)-1-Boc-piperazine-2-carboxylic acid, differing only in the spatial arrangement of atoms.

    1-Boc-piperazine: Lacks the carboxylic acid group, used as a protecting group for piperazine.

    1-Boc-piperidine-2-carboxylic acid: Similar structure but with a piperidine ring instead of a piperazine ring.

Uniqueness: this compound is unique due to its chiral nature and the presence of both a Boc-protected amine and a carboxylic acid group. This combination makes it a versatile intermediate in organic synthesis, particularly in the preparation of chiral compounds and complex molecules.

Properties

IUPAC Name

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-4-11-6-7(12)8(13)14/h7,11H,4-6H2,1-3H3,(H,13,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPOFEHGMWPHBSF-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCNC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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